4-Bromo-2-(cyclohexylaminomethyl)-1-fluorobenzene
Overview
Description
This would involve identifying the compound’s chemical formula, its structure, and possibly its purpose or role in various applications.
Synthesis Analysis
This would involve detailing the methods and processes used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve examining the compound’s molecular structure, possibly using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve studying the reactions the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Organic Synthesis
4-Bromo-2-(cyclohexylaminomethyl)-1-fluorobenzene can be an essential intermediate in organic synthesis. For example, 4-[18F]Fluorobromo- and [18F]fluoroiodobenzene are valuable precursors for organometallic nucleophilic reagents, which are crucial in creating complex organic molecules. A study by Gail and Coenen (1994) discussed a one-step preparation of such synthons via nucleophilic exchange, highlighting the compound's role in facilitating diverse organic transformations (Gail & Coenen, 1994).
Material Science
In material science, derivatives of bromo-fluorobenzenes, such as 4-bromo-2-fluoromethoxybenzene (BFMB), have been studied as novel bi-functional electrolyte additives for lithium-ion batteries. Research by Zhang Qian-y (2014) demonstrated that BFMB could electrochemically polymerize to form a protective polymer film on the battery's electrode, enhancing its thermal stability and safety without compromising performance (Zhang Qian-y, 2014).
Safety And Hazards
This would involve identifying any risks associated with handling or using the compound, including its toxicity and any precautions that should be taken when handling it.
Future Directions
This would involve discussing potential future research directions, such as new applications for the compound or new methods of synthesizing it.
Please note that this is a general outline and the specific details would depend on the particular compound and the available research on it. For a specific compound like “4-Bromo-2-(cyclohexylaminomethyl)-1-fluorobenzene”, you would need to consult the relevant scientific literature or databases. If you have access to a university library, they may be able to help you find more information. Alternatively, you could consider reaching out to a chemist or a chemical engineer. They might be able to provide more specific information or guide you to the appropriate resources.
properties
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]cyclohexanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFN/c14-11-6-7-13(15)10(8-11)9-16-12-4-2-1-3-5-12/h6-8,12,16H,1-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKZQIJUUVSQAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=C(C=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651437 | |
Record name | N-[(5-Bromo-2-fluorophenyl)methyl]cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(cyclohexylaminomethyl)-1-fluorobenzene | |
CAS RN |
1019568-30-9 | |
Record name | N-[(5-Bromo-2-fluorophenyl)methyl]cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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